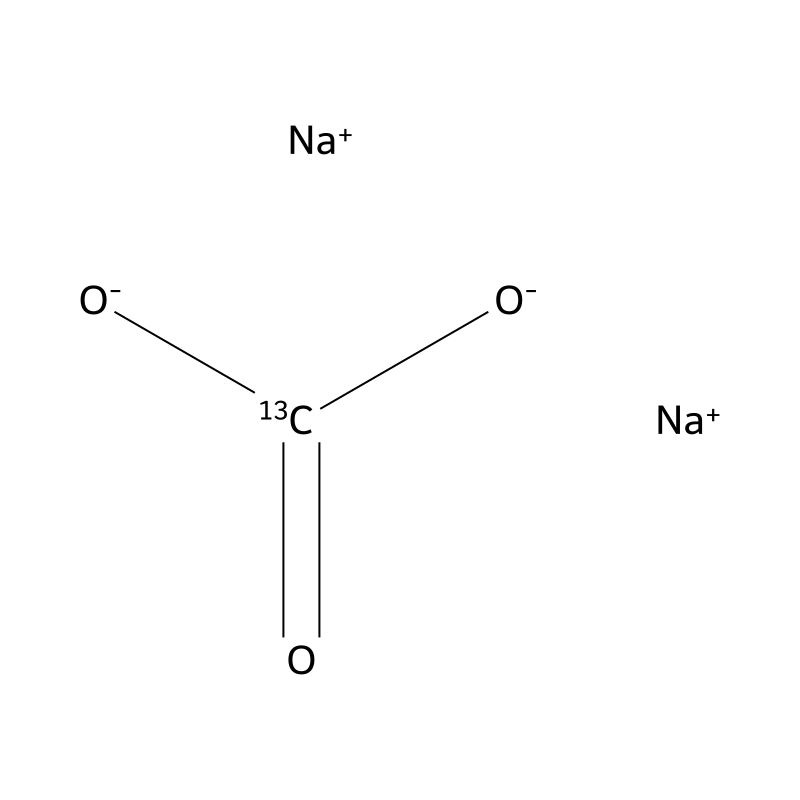

Sodium carbonate-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sodium carbonate-13C, often denoted as , is a stable isotope-labeled form of sodium carbonate. This compound features carbon atoms that are isotopically enriched with carbon-13, which constitutes about 1.1% of naturally occurring carbon. The incorporation of this isotope allows for enhanced tracking and analysis in various chemical and biological applications, particularly in nuclear magnetic resonance spectroscopy and metabolic studies.

Sodium carbonate-13C itself doesn't have a specific mechanism of action. Its primary function is as a source of ¹³C-enriched carbonate ions. These ions, when involved in chemical reactions, become ¹³CO₂ or incorporated into other molecules. The ¹³C enrichment allows researchers to track the movement and transformation of these molecules within a system using NMR spectroscopy.

For instance, in metabolic studies, sodium carbonate-13C can be used to label bicarbonate (HCO₃⁻). This labeled bicarbonate can then be introduced into a cell culture, and researchers can use NMR to monitor its conversion into other carbon-containing metabolites [].

Isotope Tracer Studies:

- Carbon-13 is a stable isotope, meaning it does not decay radioactively. This makes it a safe and effective tool for tracing the movement and fate of carbon atoms in various systems.

- By incorporating sodium carbonate-13C into a reaction or process, scientists can track the carbon through the system by measuring the presence and abundance of the ¹³C isotope.

- This technique is used in various fields, including:

- Metabolism studies: Researchers can use sodium carbonate-13C to investigate how organisms process and utilize carbon-containing compounds [Source: National Institutes of Health (.gov) website on Isotopes for Medicine: ]

- Environmental science: Scientists can use sodium carbonate-13C to track the movement of carbon in ecosystems, such as studying the uptake of carbon dioxide by plants [Source: American Chemical Society (.org) website on the Role of Isotopes in Environmental Research: ]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹³C nuclei possess a spin property that can be detected using NMR spectroscopy.

- By analyzing the NMR spectrum of a sample containing sodium carbonate-13C, researchers can gain information about the:

- Chemical environment of the carbon atoms

- Presence of different functional groups containing carbon

- This information is valuable for various applications, including:

- Organic chemistry: Studying the structure and composition of organic molecules [Source: National Institutes of Health (.gov) website on Nuclear Magnetic Resonance: ]

- Material science: Characterizing the composition and structure of materials [Source: Royal Society of Chemistry (.org) website on NMR Spectroscopy: ]

- Decomposition Reaction: Upon heating, sodium carbonate decomposes to form sodium oxide and carbon dioxide:This reaction is essential in various industrial processes, including glass manufacturing and ceramics .

- Neutralization Reaction: Sodium carbonate reacts with acids to form carbon dioxide, water, and a corresponding salt:

- Hydrolysis: In aqueous solutions, sodium carbonate can partially hydrolyze to form bicarbonate ions:This equilibrium is significant in understanding the behavior of carbonate species in solution .

Sodium carbonate-13C can be synthesized through several methods:

- Carbon Dioxide Reaction: By reacting sodium bicarbonate with carbon dioxide enriched with carbon-13:

- Direct Synthesis: Sodium carbonate can also be synthesized directly from sodium hydroxide and carbon dioxide under controlled conditions that favor the incorporation of carbon-13.

These methods ensure high purity and isotopic enrichment suitable for analytical applications.

Sodium carbonate-13C has diverse applications across various fields:

- Nuclear Magnetic Resonance Spectroscopy: It is extensively used as a standard reference material for chemical shift measurements due to its stable isotopic labeling.

- Metabolic Studies: The compound serves as a tracer in metabolic studies to investigate carbon fluxes in biological systems.

- Analytical Chemistry: It aids in quantifying the presence of other compounds through isotopic dilution techniques.

Interaction studies involving sodium carbonate-13C focus on understanding its behavior in biological systems and its interactions with other molecules. These studies often utilize nuclear magnetic resonance spectroscopy to observe how the labeled compound integrates into metabolic pathways or reacts with other substances. Such investigations help elucidate complex biochemical processes and are crucial in fields like pharmacology and biochemistry.

Several compounds share similarities with sodium carbonate-13C, particularly in their chemical structure and behavior. Here are some notable comparisons:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium Bicarbonate | NaHCO₃ | Acts as a buffer; less alkaline than sodium carbonate. |

| Potassium Carbonate | K₂CO₃ | Similar properties but used in different applications (e.g., glass production). |

| Calcium Carbonate | CaCO₃ | Commonly found in nature; used in antacids and construction materials. |

Sodium carbonate-13C is unique due to its isotopic labeling, which allows for specific tracking in chemical and biological research, distinguishing it from its non-labeled counterparts.